molecular formula C15H13N3O3S B4574845 2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B4574845
M. Wt: 315.3 g/mol
InChI Key: FFWXPJBUYBSNHX-UHFFFAOYSA-N
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Description

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.06776246 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

1,3,4-oxadiazoles have demonstrated valuable biological effects, including antimicrobial activities. Synthesis and evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds were prepared using various synthetic procedures, confirming their structures through spectral analysis and screening for antibacterial and antifungal activities. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Jafari et al., 2017).

Corrosion Inhibition

The study on synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution highlights their potential in corrosion inhibition. These derivatives, tested in hydrochloric acid solution, demonstrated high inhibition efficiency, suggesting their application in protecting metal surfaces against corrosion. The research combined experimental techniques and computational simulations, showcasing the effectiveness of oxadiazole derivatives in corrosion protection (Kalia et al., 2020).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, a new family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), have shown significant activity. This research explored the structure-activity relationship, finding that modifications with heterocyclic rings such as 2-thienyl or 3-pyridinyl increased the activity of these compounds. These findings could inform the development of new treatments for HIV-1 (De Martino et al., 2005).

Antimicrobial and Cytotoxic Properties

The synthesis of 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles has been undertaken to explore their antimicrobial and cytotoxic properties. This study found that certain compounds exhibited significant cytotoxic properties, comparable to the standard podophyllotoxin, alongside antibacterial activities. Such research emphasizes the therapeutic potential of 1,3,4-oxadiazole derivatives in medical science (Mutchu et al., 2018).

Properties

IUPAC Name

2-(4-ethyl-5-methylthiophen-3-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-3-12-9(2)22-8-13(12)15-17-16-14(21-15)10-5-4-6-11(7-10)18(19)20/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXPJBUYBSNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.